
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The difluoromethoxyphenyl group can be introduced via nucleophilic substitution reactions, followed by the attachment of the propanoic acid group through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反应分析
Types of Reactions
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 3-(4-(Difluoromethoxy)phenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanoic acid
- 2,3-Dibromo-3-phenylpropanoic acid
Uniqueness
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H10F2N2O4 |
|---|---|
分子量 |
284.22 g/mol |
IUPAC 名称 |
3-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H10F2N2O4/c13-12(14)19-8-4-2-1-3-7(8)11-15-9(20-16-11)5-6-10(17)18/h1-4,12H,5-6H2,(H,17,18) |
InChI 键 |
DMITYEFPFDWCGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


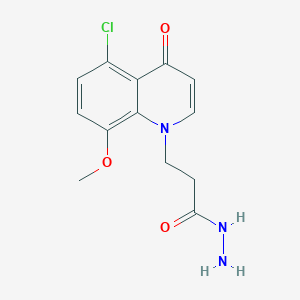





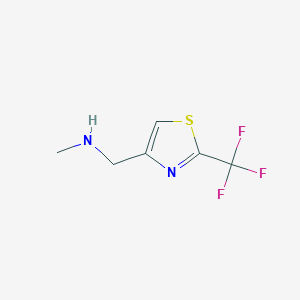
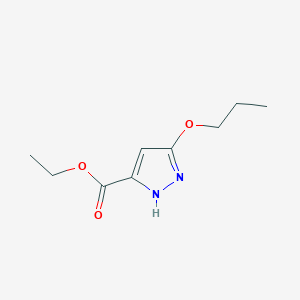



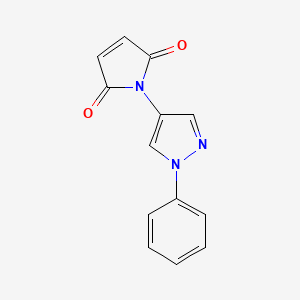
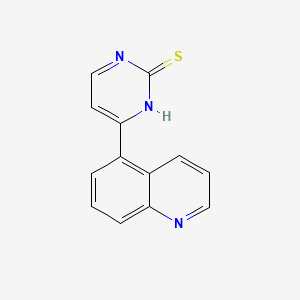
![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
